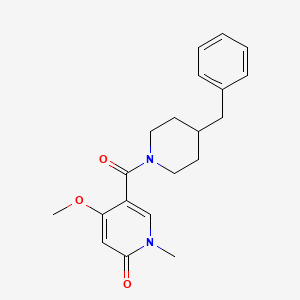
5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzyl group and a carbonyl group, along with a methoxy and methyl group attached to a pyridinone ring. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
作用機序
Target of Action
The primary target of the compound 5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is human alpha-thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
The compound binds to the active site of alpha-thrombin in an L-shaped manner, mimicking the bound conformation of the tripeptide arginal series of thrombin inhibitors . The basic amidine of the compound forms a salt bridge with Asp 189 within the specificity pocket, while the 4-benzylpiperidine side chain engages in a number of hydrophobic interactions at the S2 and S3 binding sites .
生化学分析
Biochemical Properties
The compound interacts with various enzymes and proteins. For instance, it has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and memory formation. The basic amidine of the compound forms a salt bridge with Asp 189 within the specificity pocket, while the 4-benzylpiperidine side chain engages in a number of hydrophobic interactions at the S2 and S3 binding sites .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules and enzyme inhibition or activation. The indole N-H of the inhibitor forms a hydrogen bond to the gamma-oxygen of the catalytic serine (Ser 195) .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Carbonylation: The benzylpiperidine is then reacted with a carbonylating agent like phosgene or triphosgene to introduce the carbonyl group.
Formation of the Pyridinone Ring: The final step involves the formation of the pyridinone ring through a condensation reaction between a methoxy-substituted pyridine derivative and the benzylpiperidine intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the benzyl or methoxy groups.
科学的研究の応用
5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including as a possible therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
類似化合物との比較
Similar Compounds
5-amidinoindole-4-benzylpiperidine: Shares the benzylpiperidine core but differs in the functional groups attached.
4-benzylpiperidine-1-carbonyl derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness
5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-(4-benzylpiperidine-1-carbonyl)-4-methoxy-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-21-14-17(18(25-2)13-19(21)23)20(24)22-10-8-16(9-11-22)12-15-6-4-3-5-7-15/h3-7,13-14,16H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLRPHXDYZAFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
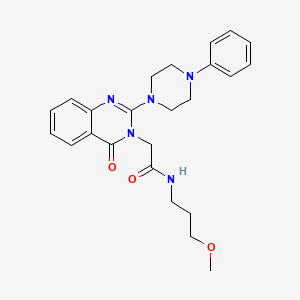
![5-[(4-ethylphenyl)methyl]-4-[(4-fluorophenyl)methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2806359.png)
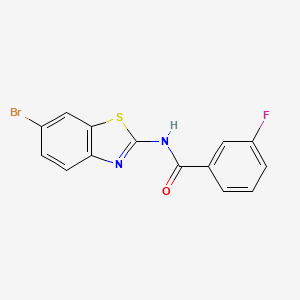
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2806366.png)
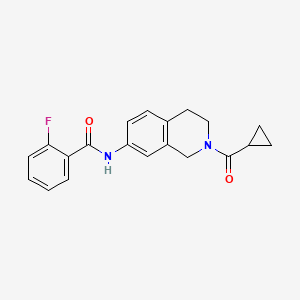
![2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2806369.png)
![{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]methyl}(propyl)amine](/img/new.no-structure.jpg)
![(6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2806371.png)
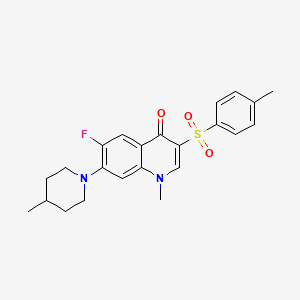
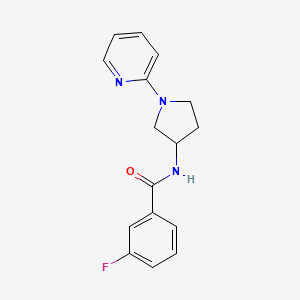
![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2806374.png)
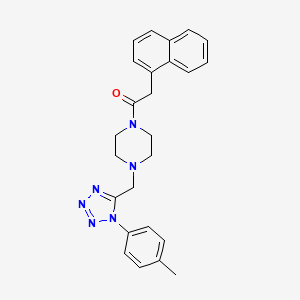
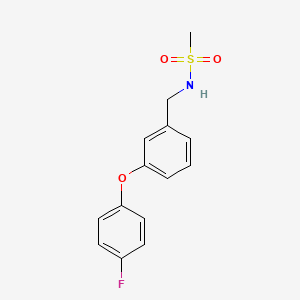
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-bromofuran-2-carboxamide](/img/structure/B2806379.png)
